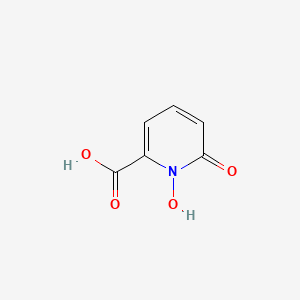

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Beschreibung

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a pyridine derivative characterized by hydroxyl and ketone groups at positions 1 and 6, respectively, and a carboxylic acid moiety at position 2. Its structural features, including hydrogen-bonding capacity and electronic properties, make it a versatile scaffold for chemical modifications.

Eigenschaften

IUPAC Name |

1-hydroxy-6-oxopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(9)10)7(5)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEZBSWVHDOAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454553 | |

| Record name | 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94781-89-2 | |

| Record name | 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Microbial Hydroxylation Study

- Experimental Setup: Alcaligenes faecalis grown in medium containing pyridine-2-carboxylic acid.

- Reaction Monitoring: Conversion to this compound confirmed by chromatographic and spectroscopic analyses.

- Scale-Up Potential: Demonstrated preparative scale hydroxylation, indicating feasibility for industrial synthesis.

- Selectivity: Regiospecific hydroxylation without over-oxidation or side reactions.

Hydrothermal Reaction Insights

- Reaction Parameters: 0.54 g of substituted pyridine derivative and 17 ml water in 25 ml reactor; sealed and heated at 140°C for 72 hours.

- Product Isolation: After natural cooling, white flaky crystals were collected, washed, and dried.

- Crystal Quality: Low thermal stress and internal defects, leading to high stability at room temperature.

- Yield: Approximately 80% or higher, indicating efficient conversion.

- Environmental Impact: Use of water as solvent and moderate reaction conditions make this method eco-friendly.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research has shown its potential in neuroprotection, particularly in models of Parkinson’s disease.

Wirkmechanismus

The mechanism of action of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a metallo β-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics . In neuroprotection, the compound chelates iron, reducing oxidative stress and protecting dopaminergic neurons .

Vergleich Mit ähnlichen Verbindungen

1-Hydroxy-6-thioxo-1,6-dihydropyridine-2-carboxylic Acid (HTDCA)

- Structural Difference : Sulfur replaces the 6-oxo group.

- Properties : The thioamide group enhances zinc-binding affinity, critical for inhibiting metalloenzymes like anthrax lethal factor .

- Activity: Demonstrated superior potency over oxo analogs in suppressing anthrax lethal toxin (LeTx), with nanomolar IC50 values .

- Synthesis : Typically derived via thionation reactions or direct substitution .

3-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

Alkyl/Alkenyl-Substituted Derivatives

- Examples :

- Structural Difference : Alkyl/alkenyl chains at position 5 or 1.

- Properties : Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility.

- Activity: Isolated from Fusarium oxysporum via epigenetic induction; novel compounds with uncharacterized bioactivity .

- Synthesis : Produced through microbial fermentation with HDAC inhibitors (e.g., SAHA) or chemical alkylation .

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

6-Oxo-1,6-dihydropyridine-2-carboxylic Acid (Parent Compound)

- Structural Difference : Lacks the 1-hydroxy group.

- Synthesis : Produced via microbial hydroxylation of pyridine-2-carboxylic acid using Alcaligenes faecalis .

- Activity: Serves as a precursor; bioactivity less pronounced than hydroxylated analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS: 94781-89-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its antimicrobial, antiviral, and anticancer effects, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 155.11 g/mol. The structure features a pyridine ring with hydroxyl and carboxylic acid functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅NO₄ |

| Molecular Weight | 155.11 g/mol |

| CAS Number | 94781-89-2 |

| IUPAC Name | 1-hydroxy-6-oxopyridine-2-carboxylic acid |

Antimicrobial Activity

Research indicates that compounds similar to 1-hydroxy-6-oxo-1,6-dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives possess effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound has shown promising antiviral effects in various studies. It was noted for its activity against viruses such as the hepatitis A virus (HAV) and tobacco mosaic virus (TMV). In one study, derivatives related to this compound demonstrated higher antiviral efficacy than standard agents at specific concentrations .

Anticancer Activity

The antiproliferative effects of 1-hydroxy-6-oxo-1,6-dihydropyridine derivatives have been evaluated in several cancer cell lines. For example, compounds derived from this structure have exhibited cytotoxicity against glioma cell lines, suggesting potential applications in cancer therapy .

The biological activities of 1-hydroxy-6-oxo-1,6-dihydropyridine derivatives are attributed to several mechanisms:

- Inhibition of Enzyme Activity : Some studies suggest that these compounds inhibit key enzymes involved in viral replication and bacterial metabolism.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

- Interference with Cell Signaling : The presence of functional groups like hydroxyl and carboxylic acids may allow these compounds to interact with cellular receptors and signaling pathways.

Study on Antiviral Effects

A significant study evaluated the antiviral activity of various heterocyclic compounds against HAV. The results indicated that certain derivatives of 1-hydroxy-6-oxo-1,6-dihydropyridine significantly reduced viral titers in infected cell cultures .

Anticancer Research

In a study focusing on glioma cells, derivatives were shown to inhibit cell proliferation effectively. The findings suggested that these compounds could serve as lead molecules for developing new anticancer therapies .

Q & A

Q. What are the established synthetic routes for 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid?

Methodological Answer: The compound can be synthesized via two primary approaches:

- Microbial Hydroxylation : Alcaligenes faecalis (DSM 6269) induces regiospecific hydroxylation of pyridine-2-carboxylic acid to yield the target compound on a preparative scale .

- Chemical Synthesis : A simplified two-step synthesis involves intermediate formation of dipotassium 3-hydroxy-6-(sulfonatooxy)-pyridine-2-carboxylate monohydrate, followed by acidification to obtain the final product. This method is optimized for scalability and purity .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Microbial Hydroxylation | High | Regiospecific, eco-friendly | Requires specialized bioculture |

| Two-Step Chemical Synthesis | Moderate | Scalable, high purity | Involves hazardous sulfonation |

Q. How is the structural characterization of this compound performed?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR reveal aromatic proton environments and tautomeric states. For example, H NMR (400 MHz, CDOD) shows δ 8.57 (s, 1H) and δ 6.66 (d, Hz, 1H), confirming the pyridone ring structure .

- Mass Spectrometry : ESI-MS(-) detects [M-H] at m/z 215.86, validating molecular weight .

- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H⋯O) and zwitterionic configurations in the crystal lattice .

Q. What factors influence the stability of this compound during storage and experimentation?

Methodological Answer: Stability depends on:

- Storage Conditions : Stable under dry, inert atmospheres at 2–8°C. Avoid exposure to moisture or extreme pH .

- Tautomerism : Predominantly exists in the keto form (6-oxo) rather than the enol form, as confirmed by negative FeCl tests for phenolic groups .

Advanced Research Questions

Q. How does tautomerism affect the compound’s reactivity and analytical interpretation?

Methodological Answer: The equilibrium between keto (6-oxo) and enol (1-hydroxy) forms impacts:

- Spectroscopic Data : H NMR shifts (e.g., δ 5.64 for enolic protons) and IR carbonyl stretches (~1650 cm^{-1) vary with tautomeric state .

- Reactivity : The keto form dominates in aqueous solutions, influencing nucleophilic attack sites during derivatization .

Q. Table 2: Tautomeric Properties

| Tautomer | Dominant Form | Key Spectral Features | Reactivity |

|---|---|---|---|

| Keto | >95% | δ 8.57 (s, NH), 1650 cm | Electrophilic at C-3/C-5 |

| Enol | <5% | δ 5.64 (s, OH), FeCl (-) | Susceptible to oxidation |

Q. What challenges arise in crystallographic studies of this compound?

Methodological Answer:

- Disorder and Twinning : Crystals often exhibit 50:50 inversion twinning (space group Abm2), requiring refinement algorithms like SHELXL for accurate resolution .

- Hydrogen Bonding Networks : Intramolecular O–H⋯O bonds and π–π stacking complicate unit cell packing, necessitating high-resolution (<1.0 Å) data for reliable modeling .

Q. How can researchers resolve contradictions in spectral or bioactivity data?

Methodological Answer:

- Purity Verification : Use HPLC (e.g., TSKgel ODS-80Ts QA column) to confirm ≥95% purity, as impurities from synthetic byproducts (e.g., sulfonated intermediates) may skew results .

- Tautomer-Specific Assays : Employ pH-controlled bioactivity tests. For example, antibacterial assays against Bacillus cereus show reduced activity at neutral pH due to keto-form dominance .

Q. What methodologies are used to evaluate its biological activity?

Methodological Answer:

- Antibacterial Assays : Serial dilution (400–0 µg/mL in MeOH) with MIC determination against Gram-positive bacteria .

- Enzyme Inhibition : Kinetic studies using fluorescence quenching to assess binding to metalloenzymes (e.g., anthrax lethal factor), with IC values in the nanomolar range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.